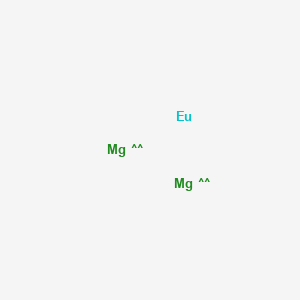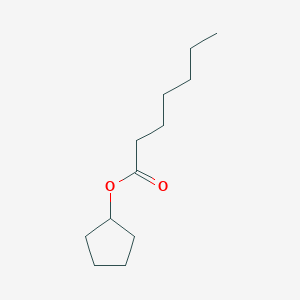
Cyclopentyl heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl heptanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of cyclopentanol and heptanoic acid. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry. This compound is a colorless liquid with a fruity odor, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentyl heptanoate can be synthesized through the esterification reaction between cyclopentanol and heptanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:
Cyclopentanol+Heptanoic acidAcid catalystCyclopentyl heptanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentyl heptanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to cyclopentanol and heptanoic acid in the presence of a strong acid or base.
Reduction: Reduction of the ester can yield cyclopentanol and heptanol.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are used.
Major Products Formed
Hydrolysis: Cyclopentanol and heptanoic acid.
Reduction: Cyclopentanol and heptanol.
Transesterification: A different ester and alcohol, depending on the alcohol used in the reaction.
Aplicaciones Científicas De Investigación
Cyclopentyl heptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the fragrance and flavor industry due to its pleasant fruity odor.
Mecanismo De Acción
The mechanism of action of cyclopentyl heptanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the formation of cyclopentanol and heptanoic acid. These products can then participate in various metabolic pathways.
Comparación Con Compuestos Similares
Cyclopentyl heptanoate can be compared with other esters such as:
Cyclopentyl acetate: Similar in structure but with an acetate group instead of a heptanoate group.
Cyclopentyl propionate: Contains a propionate group, making it shorter in chain length compared to this compound.
Cyclopentyl butyrate: Another ester with a butyrate group, also shorter in chain length.
Uniqueness
This compound is unique due to its specific chain length and the resulting physical and chemical properties
Propiedades
Número CAS |
5454-23-9 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
cyclopentyl heptanoate |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-10-12(13)14-11-8-6-7-9-11/h11H,2-10H2,1H3 |
Clave InChI |
XQIVRADFTDIBRW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)OC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
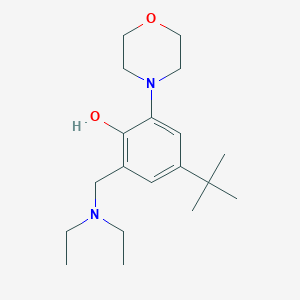
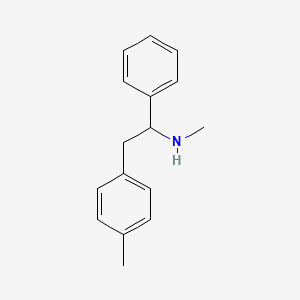
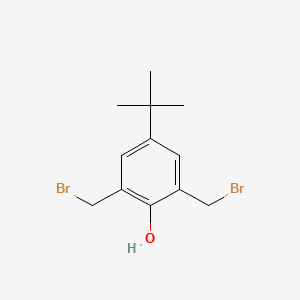
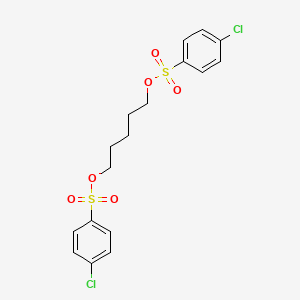
![6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14730119.png)
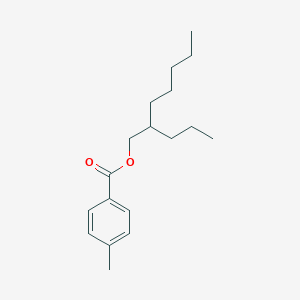
![N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14730121.png)
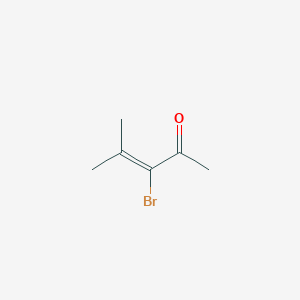
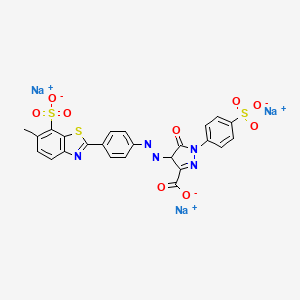
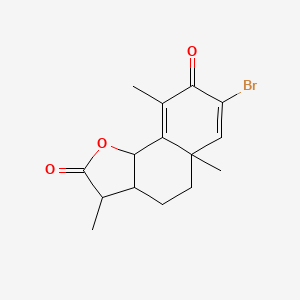
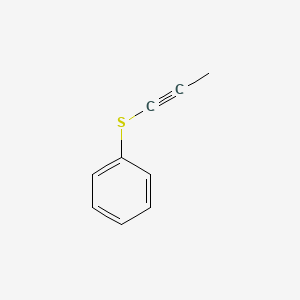
![Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]-](/img/structure/B14730145.png)
